REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([CH:9]=[CH:10]N(C)C)[C:6]([N+:14]([O-])=O)=[CH:5][N:4]=1)#[N:2].[ClH:17]>[Pd].CO>[ClH:17].[ClH:17].[NH2:2][CH2:1][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][N:4]=1)[NH:14][CH:10]=[CH:9]2 |f:4.5.6|
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Name
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2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine
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Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
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Type
|
CUSTOM
|
Details
|
was shaken on a Parr apparatus under hydrogen (55 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 16 h the mixture was filtered through celite
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washing with methanol
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (80:19:1 chloroform/methanol/ammonium hydroxide)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NCC=1C=C2C=CNC2=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |